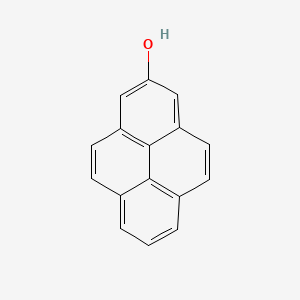

Pyren-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

pyren-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFFJDXMGAZKEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229267 |

Source

|

| Record name | 2-Pyrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78751-58-3 |

Source

|

| Record name | 2-Pyrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78751-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and purification of Pyren-2-ol for research

An In-depth Technical Guide to the Synthesis and Purification of Pyren-2-ol for Research Applications

Foreword: The Strategic Importance of Pyren-2-ol

Pyren-2-ol, also known as 2-hydroxypyrene, is a hydroxylated polycyclic aromatic hydrocarbon (PAH) of significant interest in diverse research fields. As a key metabolite of pyrene, its detection serves as a critical biomarker for assessing human exposure to PAHs, which are ubiquitous environmental pollutants originating from the incomplete combustion of organic materials[1]. Beyond its role in toxicology and environmental science, the unique photophysical properties inherent to the pyrene scaffold make Pyren-2-ol a valuable building block for the synthesis of advanced materials, including fluorescent probes and organic light-emitting diode (OLED) components[2][3].

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of Pyren-2-ol. Moving beyond a simple recitation of steps, we delve into the causality behind the chosen protocols, offering a self-validating system designed for reproducibility and high purity, suitable for the most demanding research applications.

I. Strategic Synthesis of Pyren-2-ol from Pyrene

The direct, regioselective functionalization of pyrene presents a considerable challenge due to the multiple reactive positions on its aromatic core. Electrophilic substitution on pyrene typically favors the 1, 3, 6, and 8 positions. Therefore, achieving substitution at the 2-position requires a more sophisticated, indirect strategy. The most robust and efficient pathway involves a two-step sequence: a highly regioselective iridium-catalyzed borylation followed by a straightforward oxidation.

Causality of the Synthetic Route

-

Iridium-Catalyzed C-H Borylation: This step is the cornerstone of the synthesis, enabling precise installation of a functional group handle at the otherwise less reactive C2 position. The use of a sterically hindered iridium catalyst directs the borylation away from the more accessible C1/C3/C6/C8 positions, favoring the C2 position with high selectivity[4][5]. This transformation converts a non-reactive C-H bond into a versatile C-B bond.

-

Oxidation of the Borylated Intermediate: The resulting 2-borylated pyrene is an organoboron compound that can be readily converted to the corresponding phenol. Oxidation with a peroxide source, such as hydrogen peroxide, under basic conditions is a classic and highly effective method for this transformation, yielding Pyren-2-ol with excellent fidelity[4].

The overall synthetic pathway is visualized below.

Caption: Two-step synthesis of Pyren-2-ol from pyrene.

Experimental Protocol: Synthesis

Safety First: Pyrene and its derivatives are classified as polycyclic aromatic hydrocarbons (PAHs) and must be handled with appropriate caution.[6][7] Always work in a certified chemical fume hood.[7][8] Wear standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]

Step 1: Iridium-Catalyzed Borylation of Pyrene

-

Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). This is critical as the catalyst and boronic ester are sensitive to air and moisture.

-

Reagent Addition: To the flask, add Pyrene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.05 eq), and [Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I)) (0.025 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., cyclohexane or octane) via cannula or syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of pyrene.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. The crude product, pyren-2-ylboronic acid pinacol ester, can be used in the next step without further purification, though a rapid filtration through a short plug of silica gel (eluting with dichloromethane) can remove the catalyst residue.

Step 2: Oxidation to Pyren-2-ol

-

Dissolution: Dissolve the crude borylated pyrene from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Oxidation: Cool the solution in an ice bath (0 °C). Slowly add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq). Caution: The addition of H₂O₂ can be exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Quenching: Carefully quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.

-

Acidification: Acidify the mixture to pH ~2-3 using 1M hydrochloric acid (HCl). This protonates the phenoxide to form the desired Pyren-2-ol, which may precipitate.

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Pyren-2-ol.

Quantitative Data: Reagent Summary (Illustrative Scale)

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Pyrene | C₁₆H₁₀ | 202.25 | 1.0 | 5.00 g |

| B₂pin₂ | C₁₂H₂₄B₂O₄ | 253.94 | 1.2 | 7.54 g |

| [Ir(cod)OMe]₂ | C₁₈H₃₀Ir₂O₂ | 662.87 | 0.025 | 0.41 g |

| dtbpy | C₁₈H₂₄N₂ | 268.40 | 0.05 | 0.33 g |

| NaOH | NaOH | 40.00 | 3.0 | 2.97 g |

| H₂O₂ (30%) | H₂O₂ | 34.01 | 3.0 | 8.41 mL |

II. High-Fidelity Purification of Pyren-2-ol

The crude product from the synthesis contains unreacted starting materials, by-products, and residual reagents. For research applications requiring high-purity material, purification via silica gel column chromatography is a mandatory and effective step. The principle relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase (eluent). Pyren-2-ol, containing a polar hydroxyl group, will adhere more strongly to the silica than the non-polar pyrene starting material, allowing for efficient separation.

Caption: Workflow for the purification of Pyren-2-ol.

Experimental Protocol: Purification

-

Eluent Selection: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. A typical system that provides good separation (Rf of Pyren-2-ol ~0.3) might be 9:1 or 8:2 hexanes:ethyl acetate.

-

Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the chosen eluent system (or pure hexanes). Ensure the silica bed is well-packed and free of air bubbles.

-

Sample Loading: Dissolve the crude Pyren-2-ol in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin elution with the solvent system. Less polar impurities, such as any unreacted pyrene, will elute first.

-

Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar Pyren-2-ol from the column.

-

Fraction Collection: Collect fractions in test tubes or vials.

-

Monitoring: Monitor the collected fractions by TLC, staining with a visualizing agent (e.g., potassium permanganate or UV light) to identify which fractions contain the pure product.

-

Final Steps: Combine the fractions containing the pure Pyren-2-ol. Remove the solvent using a rotary evaporator to yield the purified product as a solid. The purity can be further enhanced by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.

III. Product Validation and Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure, showing the correct number of protons and carbons in their respective chemical environments and confirming the C2 substitution pattern.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental formula C₁₆H₁₀O (MW: 218.25 g/mol )[10][11].

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, confirming its presence[4].

-

Melting Point: A sharp melting point is indicative of high purity.

By adhering to this detailed guide, researchers can confidently synthesize and purify high-quality Pyren-2-ol, enabling robust and reliable downstream applications in their scientific investigations.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 157245, 2-Pyrenol. Available from: [Link]

-

Connaris, H., et al. (2017). 25 years and still going strong: 2'-O-(pyren-1-yl)methylribonucleotides - versatile building blocks for applications in molecular biology, diagnostics and materials science. PubMed. Available from: [Link]

-

Marco, M., & Coles, S. J. (2014). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry. Available from: [Link]

-

Wang, J., et al. (2023). Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application. Chemical Society Reviews. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 25 years and still going strong: 2'-O-(pyren-1-yl)methylribonucleotides - versatile building blocks for applications in molecular biology, diagnostics and materials science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Buy Pyren-2-ol (EVT-426955) | 78751-58-3 [evitachem.com]

- 5. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. gustavus.edu [gustavus.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Pyrenol | C16H10O | CID 157245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to Pyren-2-ol: Synthesis, Properties, and Applications for Advanced Research

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of Pyren-2-ol (CAS No. 78751-58-3), a hydroxylated polycyclic aromatic hydrocarbon (PAH) of significant interest in various scientific disciplines. From its fundamental physicochemical properties to its synthesis and burgeoning applications in cellular imaging and materials science, this document serves as an essential resource for professionals engaged in advanced research and development.

Core Chemical Identity and Physicochemical Properties

Pyren-2-ol, also known as 2-hydroxypyrene, is a derivative of the four-ring aromatic hydrocarbon, pyrene. The introduction of a hydroxyl group at the C2 position imparts distinct chemical and photophysical characteristics that are central to its utility in scientific research.

| Property | Value | Source(s) |

| CAS Number | 78751-58-3 | [1] |

| Molecular Formula | C₁₆H₁₀O | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | pyren-2-ol | [1] |

| Synonyms | 2-Pyrenol, 2-Hydroxypyrene | [1] |

Table 1: Key Physicochemical Properties of Pyren-2-ol.

Synthesis of Pyren-2-ol: A Detailed Experimental Protocol

The regioselective synthesis of Pyren-2-ol can be challenging due to the multiple reactive sites on the pyrene core. A reliable method involves the bromination of 4,5,9,10-tetrahydropyrene followed by dehydrogenation and subsequent hydroxylation[2][3]. This multi-step process provides a controlled route to the desired 2-substituted pyrene derivative.

Experimental Protocol: Synthesis of Pyren-2-ol

Step 1: Regiospecific Monobromination of 4,5,9,10-Tetrahydropyrene [2][3]

-

Dissolve 4,5,9,10-tetrahydropyrene in aqueous dimethylformamide.

-

Slowly add N-bromosuccinimide (NBS) to the solution at room temperature while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4,5,9,10-tetrahydropyrene.

Step 2: Dehydrogenation to 2-Bromopyrene [2][3]

-

Dissolve the 2-bromo-4,5,9,10-tetrahydropyrene from Step 1 in a high-boiling point solvent such as toluene.

-

Add a dehydrogenating agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with a sodium bicarbonate solution and then with water.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-bromopyrene.

Step 3: Hydroxylation to Pyren-2-ol

-

The conversion of 2-bromopyrene to Pyren-2-ol can be achieved through a nucleophilic aromatic substitution reaction. A common method is the copper-catalyzed hydroxylation (Ullmann condensation).

-

Combine 2-bromopyrene, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., L-proline), and a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

After the reaction is complete (monitored by TLC), cool the mixture and dilute with water.

-

Acidify the solution with a dilute acid (e.g., 1 M HCl) to protonate the phenoxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude Pyren-2-ol by column chromatography or recrystallization.

Caption: Synthetic pathway to Pyren-2-ol.

Spectroscopic Characterization

Accurate characterization of Pyren-2-ol is essential for its use in research. Below is a summary of expected spectroscopic data based on its structure and data available for pyrene derivatives[1][4][5].

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons, with the hydroxyl proton appearing as a broad singlet. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display 16 distinct signals for the carbon atoms of the pyrene core and the carbon bearing the hydroxyl group. The carbon atom attached to the hydroxyl group (C2) will be significantly shifted downfield. PubChem provides access to a ¹³C NMR spectrum for 2-Pyrenol[1].

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 218.25, corresponding to the molecular weight of Pyren-2-ol. PubChem lists a GC-MS spectrum for this compound[1].

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

-

UV-Vis and Fluorescence Spectroscopy: Pyrene and its derivatives are known for their characteristic UV-Vis absorption and fluorescence emission spectra[6]. Pyren-2-ol is expected to exhibit strong absorption in the UV region with multiple bands corresponding to the π-π* transitions of the aromatic system. A notable feature of pyrene-based fluorophores is their sensitivity to the polarity of their microenvironment, which can be observed in the fine structure of their emission spectra[6].

Applications in Research and Development

The unique photophysical properties of the pyrene moiety make Pyren-2-ol and its derivatives valuable tools in various research areas, particularly as fluorescent probes for biological imaging[7][8][9].

Fluorescent Probes for Cellular Imaging

The intrinsic fluorescence of the pyrene core, which is sensitive to the local environment, allows for the development of probes that can report on changes in polarity, viscosity, and the presence of specific analytes within living cells[7][8][9]. The hydroxyl group of Pyren-2-ol provides a convenient handle for further functionalization to create targeted probes for specific organelles or biomolecules. For instance, pyrene-based probes have been successfully used for two-photon microscopy, enabling deeper tissue imaging with reduced phototoxicity[7].

Illustrative Protocol for Cellular Staining with a Pyrene-Based Probe:

-

Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate media until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of the pyrene-based fluorescent probe in a suitable solvent like DMSO.

-

Staining: Dilute the stock solution in cell culture media to the final working concentration (typically in the low micromolar range).

-

Incubation: Replace the culture media of the cells with the probe-containing media and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture media or phosphate-buffered saline (PBS) to remove any unbound probe.

-

Imaging: Immediately image the stained cells using a fluorescence microscope equipped with the appropriate filters for the excitation and emission wavelengths of the pyrene fluorophore.

Caption: General workflow for cellular imaging.

Intermediate in Organic Synthesis

The pyrene scaffold is a building block for advanced materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs)[10][11]. The hydroxyl group of Pyren-2-ol can be readily converted into other functional groups, making it a versatile intermediate for the synthesis of more complex pyrene derivatives with tailored electronic and photophysical properties.

Biological Activity and Toxicological Profile

As a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH), the biological activity and toxicity of Pyren-2-ol are of considerable interest[12][13][14]. PAHs are metabolized in the body by cytochrome P450 enzymes to form various hydroxylated and epoxide metabolites[15]. While hydroxylation is often a detoxification pathway, some PAH metabolites can exhibit greater toxicity than the parent compound[14].

The presence of hydroxylated PAHs in urine is a well-established biomarker for human exposure to PAHs from environmental and occupational sources[13]. The specific mechanisms of action of Pyren-2-ol on cellular signaling pathways are not yet fully elucidated and represent an active area of research. The general toxicity of PAHs is associated with their ability to induce oxidative stress, form DNA adducts, and disrupt endocrine function[13].

Safety and Handling

Appropriate safety precautions should be taken when handling Pyren-2-ol and other polycyclic aromatic hydrocarbons. Based on the safety data for the parent compound, pyrene, the following precautions are recommended[16][17]:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a laboratory coat, and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Pyren-2-ol is a versatile and valuable compound for researchers in chemistry, biology, and materials science. Its unique photophysical properties make it an excellent platform for the development of fluorescent probes for cellular imaging, while its chemical reactivity allows for its use as an intermediate in the synthesis of advanced materials. Further research into its specific biological activities and mechanisms of action will undoubtedly open up new avenues for its application in drug development and toxicology.

References

- Harvey, R. G., Schmolka, S., Cortez, C., & Lee, H. (1988). Syntheses of 2-Bromopyrene and 2-Hydroxypyrene.

-

Wikipedia contributors. (2024). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2009). Toxicity of Polycyclic Aromatic Hydrocarbons (PAHs). U.S. Department of Health and Human Services.

- MDPI. (2024).

- Wiley-VCH. (2007).

- Sci-Hub. (n.d.). ChemInform Abstract: Syntheses of 2‐Bromopyrene and 2‐Hydroxypyrene.

- MDPI. (2023). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. International Journal of Molecular Sciences, 24(13), 10984.

- National Center for Biotechnology Information. (n.d.). Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS). PubMed.

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -).

- The Royal Society of Chemistry. (n.d.). Pyrene Based D-π-A Architectures: Synthesis, Density Functional Theory, Photophysics and Electron Transfer Dynamics.

- ResearchGate. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 2-Pyrenol. PubChem. Retrieved from [Link]

- ScienceLab.com. (2005).

- ResearchGate. (n.d.).

- Cayman Chemical. (2024).

- MDPI. (2023). Recent Advances in C–H Functionalization of Pyrenes. Molecules, 28(24), 8031.

- National Center for Biotechnology Information. (2022). Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment. Polymers, 14(10), 2058.

- Sigma-Aldrich. (2025).

- MDPI. (n.d.). A pyrene-based fluorescent probe for H2S detection and cellular imaging.

- The Royal Society of Chemistry. (2020). A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells. Photochemical & Photobiological Sciences, 19(9), 1152-1159.

- BASF. (2025).

- ChemRxiv. (n.d.). Detection of 1-Hydroxypyrene as biomarker for polycyclic aromatic hydrocarbons via cyclodextrin-based systems.

-

National Center for Biotechnology Information. (2023). Novel pyrene-calix[18]arene derivatives as highly sensitive sensors for nucleotides, DNA and RNA. RSC Advances, 13(41), 28669–28678.

- Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 938–945.

- National Center for Biotechnology Information. (n.d.). A pyrene-based highly selective turn-on fluorescent sensor for copper(II)

- MDPI. (n.d.). Pyrene-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging.

- BenchChem. (n.d.). The Synthesis of 1-Hydroxypyrene from Pyrene: A Technical Guide for Researchers.

- ResearchGate. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines.

- National Center for Biotechnology Information. (n.d.). Photophysical properties of pyrene in interaction with the surface of melanin particles. PubMed.

- ResearchGate. (n.d.). Pyrene and its derivatives increase lung adverse effects by activating aryl hydrocarbon receptor transcription.

- MDPI. (n.d.). Molecular Engineering of Near-Infrared Fluorescent Probes for Cell Membrane Imaging.

- ResearchGate. (n.d.). 1H NMR and 13C NMR spectroscopy of pyrene dianions.

- MDPI. (n.d.). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol.

- National Institute of Standards and Technology. (n.d.). Pyrene. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Pyrene. NIST Chemistry WebBook.

- ChemScene. (n.d.). 78751-58-3 | Pyren-2-ol.

- National Center for Biotechnology Information. (n.d.). Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13. PubMed Central.

- MDPI. (2022). Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress. International Journal of Molecular Sciences, 23(4), 2205.

- ResearchGate. (n.d.). (PDF)

- National Center for Biotechnology Information. (n.d.). Merging Chemoenzymatic and Radical-Based Retrosynthetic Logic For Rapid and Modular Synthesis of Oxidised Meroterpenoids.

- Google Patents. (n.d.).

- MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

Sources

- 1. 2-Pyrenol | C16H10O | CID 157245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sci-hub.se [sci-hub.se]

- 3. sci-hub.se [sci-hub.se]

- 4. preprints.org [preprints.org]

- 5. rsc.org [rsc.org]

- 6. Photophysical properties of pyrene in interaction with the surface of melanin particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pyrene-based highly selective turn-on fluorescent sensor for copper(II) ion and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 13. Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications | MDPI [mdpi.com]

- 14. Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. download.basf.com [download.basf.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of Pyren-2-ol

Introduction: The Significance of Pyren-2-ol in Modern Research

Pyren-2-ol, also known as 2-hydroxypyrene, is a hydroxylated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). Its chemical structure, consisting of four fused benzene rings with a hydroxyl group, gives it unique fluorescent properties and makes it a valuable molecule in various scientific fields.[1][2] Understanding its solubility is paramount for its application as a fluorescent probe in biochemical assays, an intermediate in organic synthesis, and a building block in materials science.[1] In drug discovery and development, the solubility of a compound is a critical determinant of its bioavailability and efficacy.[3][4] Low aqueous solubility can lead to unpredictable results in vitro and poor absorption in vivo, creating significant hurdles in preclinical and clinical development.[4]

This guide provides a comprehensive overview of the solubility of Pyren-2-ol, delving into its theoretical underpinnings, practical measurement protocols, and the factors that modulate its behavior in different solvent systems. The information presented herein is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's physicochemical properties.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of Pyren-2-ol is governed by the principle of "like dissolves like," which is dictated by its molecular structure. The molecule possesses a dual nature:

-

Hydrophobic Core: The large, planar pyrene ring system is nonpolar and hydrophobic. This region favors interactions with nonpolar solvents through van der Waals forces and π-π stacking.

-

Hydrophilic Group: The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[5] This allows for favorable interactions with polar, protic solvents like water and alcohols.

This dichotomy results in Pyren-2-ol having limited solubility in water and other highly polar solvents, while showing greater solubility in organic solvents like ethanol and acetone.[1] The computed XLogP3 value, a measure of lipophilicity, is 4.5, indicating a strong preference for lipid-like environments over aqueous ones.[5][6]

Quantitative Solubility Data

While extensive, publicly available datasets for Pyren-2-ol's solubility across a wide range of solvents are limited, the following table summarizes its known solubility characteristics based on available information and the behavior of similar compounds.

| Solvent Class | Solvent Example | Solubility Profile | Primary Interaction Type |

| Polar Protic | Water | Limited / Sparingly Soluble[1] | Hydrogen Bonding |

| Methanol / Ethanol | Soluble[1] | Hydrogen Bonding, van der Waals | |

| Polar Aprotic | Acetone | Soluble[1] | Dipole-Dipole, van der Waals |

| Dimethyl Sulfoxide (DMSO) | Soluble | Dipole-Dipole, van der Waals | |

| Nonpolar | Toluene | Soluble | π-π Stacking, van der Waals |

| Hexane | Poorly Soluble | van der Waals (Dispersion) |

Note: "Soluble" and "Limited" are qualitative descriptors. Quantitative determination requires experimental measurement as detailed in the following section.

Experimental Protocol for Thermodynamic Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The Shake-Flask Method , as outlined in OECD Test Guideline 105, is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[7][8][9][10]

Principle

An excess amount of the solid compound (Pyren-2-ol) is agitated in a specific solvent at a constant temperature until equilibrium is achieved.[8][11] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.

Step-by-Step Methodology

-

Preparation: Add an excess of crystalline Pyren-2-ol to a flask or vial containing the chosen solvent. The key is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[8][11]

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker or agitator (e.g., 25 °C or 37 °C for physiological relevance). Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, though a preliminary time-course study can determine the exact duration needed to reach a concentration plateau.[3][11]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully separate the saturated supernatant from the solid phase. This is a critical step and is typically achieved by:

-

Centrifugation: Spinning the sample at high speed to pellet the solid.

-

Filtration: Using a chemically inert filter (e.g., PTFE) that does not adsorb the solute.

-

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of Pyren-2-ol using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

-

UV-Vis Spectroscopy: A simpler method, suitable if Pyren-2-ol is the only absorbing species in the relevant wavelength range.

-

-

Data Analysis: Construct a calibration curve using known concentrations of Pyren-2-ol. Use this curve to determine the concentration in the analyzed sample, and then back-calculate the solubility in the original saturated solution, accounting for any dilutions.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the OECD 105 Shake-Flask Method.

Key Factors Influencing Pyren-2-ol Solubility

Several environmental and chemical factors can significantly alter the solubility of Pyren-2-ol. Understanding these is crucial for experimental design and formulation development.

The Critical Role of pH

As a phenolic compound, Pyren-2-ol is a weak acid. The hydroxyl group can be deprotonated to form a phenoxide ion. This ionization is highly dependent on the pH of the medium.

-

Below its pKa: Pyren-2-ol exists predominantly in its neutral, less polar form. Its solubility in aqueous media is low.

-

Above its pKa: The compound is deprotonated, forming the more polar and significantly more water-soluble phenoxide salt.

Therefore, the aqueous solubility of Pyren-2-ol will increase dramatically in alkaline (high pH) solutions.[12][13] Conversely, in acidic (low pH) solutions, its solubility will be suppressed.[12] This pH-dependent behavior is a key consideration for biological assays performed in buffered solutions and for developing oral drug formulations that must traverse the varying pH of the gastrointestinal tract.

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship can typically be described by the van't Hoff equation. When determining thermodynamic solubility, it is therefore imperative to maintain and report a constant temperature.[9][14] For drug development, solubility is often assessed at both room temperature (25 °C) and physiological temperature (37 °C).

Co-solvents and Formulations

In pharmaceutical sciences, when a compound has low aqueous solubility, co-solvents are often used to enhance it.[15] For Pyren-2-ol, adding a water-miscible organic solvent like ethanol, propylene glycol, or DMSO to an aqueous solution can significantly increase its solubility.[15][16] The co-solvent disrupts the hydrogen bonding network of water and provides a more favorable, less polar environment for the hydrophobic pyrene core.

Diagram of Factors Influencing Solubility

Caption: Key factors modulating Pyren-2-ol solubility.

Conclusion

The solubility of Pyren-2-ol is a complex property dictated by its amphiphilic molecular structure. Its large hydrophobic core limits its solubility in water, while the polar hydroxyl group allows for interactions with polar solvents and imparts a strong pH-dependence. For researchers and drug developers, a thorough understanding and precise measurement of its solubility are not merely academic exercises; they are prerequisites for reliable experimental outcomes and successful formulation strategies. By employing standardized protocols like the shake-flask method and carefully considering the influence of pH, temperature, and co-solvents, scientists can effectively harness the potential of this versatile molecule.

References

-

Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved January 16, 2026, from [Link]

-

How do you perform the shake flask method to determine solubility? (2017). Quora. Retrieved January 16, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 16, 2026, from [Link]

-

Test No. 105: Water Solubility. (n.d.). OECD. Retrieved January 16, 2026, from [Link]

-

Test No. 105: Water Solubility. (n.d.). OECD. Retrieved January 16, 2026, from [Link]

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved January 16, 2026, from [Link]

-

OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice. Retrieved January 16, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved January 16, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

-

The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (n.d.). ProQuest. Retrieved January 16, 2026, from [Link]

-

Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

2-Pyrenol. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

-

Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

How does pH affect the solubility of phenolic acid? (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved January 16, 2026, from [Link]

-

2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

Sources

- 1. Buy Pyren-2-ol (EVT-426955) | 78751-58-3 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. 2-Pyrenol | C16H10O | CID 157245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. scispace.com [scispace.com]

- 16. lifechemicals.com [lifechemicals.com]

Quantum yield and fluorescence lifetime of Pyren-2-ol

Introduction: The Significance of Pyren-2-ol

Pyren-2-ol, also known as 2-hydroxypyrene, is a hydroxylated derivative of pyrene, a well-known polycyclic aromatic hydrocarbon (PAH). While pyrene itself is a widely utilized fluorescent probe due to its long fluorescence lifetime, high quantum yield, and propensity for excimer formation, the introduction of a hydroxyl group at the 2-position significantly modifies its photophysical and chemical properties.[1][2] The electron-donating hydroxyl group enhances the fluorescence quantum yield compared to the parent pyrene molecule by stabilizing the excited state.[1] Furthermore, its phenolic nature imparts a pH-dependent fluorescence and increased water solubility, making it a valuable scaffold for developing sensors and biological probes.[1]

This guide provides a comprehensive overview of the two most critical photophysical parameters for any fluorophore: fluorescence quantum yield (ΦF) and fluorescence lifetime (τF). We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for their accurate determination, tailored for researchers working with Pyren-2-ol and its derivatives.

Part 1: Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. An accurate determination of ΦF is crucial for applications ranging from high-sensitivity bioassays to the development of efficient organic light-emitting diodes (OLEDs).

Theoretical Framework: The Relative Method

The most common and accessible method for determining ΦF is the relative method, which involves comparing the fluorescence intensity of the sample of interest (Pyren-2-ol) to that of a well-characterized fluorescence standard with a known quantum yield. The governing principle is captured in the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts sample and std refer to the sample (Pyren-2-ol) and the standard, respectively.

Experimental Workflow: Quantum Yield Measurement

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Experimental Protocol

1. Selection of a Suitable Standard:

-

Causality: The standard's absorption and emission spectra should overlap with those of Pyren-2-ol to minimize wavelength-dependent instrument biases. Its quantum yield should be high and well-documented in the chosen solvent. 9,10-diphenylanthracene in cyclohexane or quinine sulfate in 0.1 M H2SO4 are common choices for blue-emitting fluorophores.[3]

-

Protocol: For Pyren-2-ol (emits in the blue region), quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is an excellent choice.

2. Preparation of Solutions:

-

Causality: To prevent inner-filter effects, which lead to an underestimation of fluorescence intensity, the absorbance of all solutions at the excitation wavelength must be kept below 0.1.

-

Protocol:

-

Prepare a stock solution of Pyren-2-ol and the chosen standard in the desired solvent (e.g., ethanol or cyclohexane).

-

Create a series of at least five dilutions from each stock solution.

-

Prepare a "blank" sample containing only the solvent.

-

3. Spectroscopic Measurements:

-

Causality: Using the same excitation wavelength and instrument settings for both the sample and standard ensures a valid comparison.

-

Protocol:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 340 nm).[4]

-

Record the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer after blanking with the solvent.

-

Record the fluorescence emission spectrum for each dilution. Ensure the entire emission profile is captured.

-

Integrate the area under the emission curve for each spectrum. This is the integrated fluorescence intensity (I).

-

4. Data Analysis and Calculation:

-

Causality: Plotting integrated fluorescence intensity versus absorbance and using the gradient linearizes the data and provides a more robust value than a single-point calculation. The linearity of this plot serves as a self-validating check that the measurements are within the ideal concentration range and free from inner-filter effects.

-

Protocol:

-

For both Pyren-2-ol and the standard, plot the integrated fluorescence intensity (I) on the y-axis against the absorbance (A) on the x-axis.

-

Perform a linear regression for both data sets. The slope of the line is the gradient (Grad).

-

Calculate the quantum yield of Pyren-2-ol using the modified equation: Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

-

Part 2: Determination of Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is highly sensitive to the molecular environment and is critical for understanding dynamic processes like quenching, energy transfer, and molecular binding.

Theoretical Framework: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range.[5][6][7] The technique does not measure the full fluorescence decay from a single excitation event. Instead, it builds up a probability histogram of photon arrival times over millions of excitation cycles.[8][9]

The core principle involves:

-

Exciting the sample with a high-repetition-rate pulsed laser.

-

Detecting the first emitted photon after each excitation pulse with a single-photon sensitive detector.

-

Measuring the time delay between the laser pulse (START) and the detected photon (STOP).

-

Building a histogram of these time delays, which reconstructs the fluorescence decay profile.

Experimental Setup: Time-Correlated Single Photon Counting (TCSPC)

Caption: Schematic of a TCSPC instrument for fluorescence lifetime measurement.

Detailed Experimental Protocol

1. Sample Preparation:

-

Protocol: Prepare a dilute solution of Pyren-2-ol in the desired solvent. The concentration should be adjusted so that the photon count rate at the detector is approximately 1-5% of the laser repetition rate.

-

Senior Application Scientist's Note: This is a critical step to avoid the "pulse pile-up" artifact, where more than one photon is emitted per excitation cycle, distorting the decay histogram towards shorter lifetimes.

2. Instrument Response Function (IRF) Measurement:

-

Causality: The measured decay is a convolution of the true fluorescence decay and the instrument's own temporal response. To obtain the true lifetime, the IRF must be measured and used in the data analysis (deconvolution).

-

Protocol:

-

Replace the sample with a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® silica).

-

Set the emission monochromator to the excitation wavelength.

-

Acquire the IRF profile until a sufficient number of counts (e.g., 10,000 at the peak) are collected.

-

3. Fluorescence Decay Measurement:

-

Protocol:

-

Place the Pyren-2-ol sample in the instrument.

-

Set the excitation wavelength (e.g., 330-340 nm) and the emission wavelength (e.g., 390 nm, corresponding to the monomer emission peak).[4]

-

Acquire the decay data until at least 10,000 counts are collected in the peak channel. This ensures good statistical accuracy.

-

4. Data Analysis:

-

Causality: The fluorescence decay is typically modeled as a sum of exponential components. The quality of the fit determines the accuracy of the resulting lifetime values.

-

Protocol:

-

Load the IRF and the sample decay data into a specialized analysis software.

-

Perform an iterative deconvolution of the IRF from the sample decay data, fitting it to a multi-exponential model: I(t) = Σ αi * exp(-t / τi) Where αi is the amplitude and τi is the lifetime of the i-th component.

-

For simple systems like Pyren-2-ol in a pure solvent, a single or double exponential decay model is often sufficient.

-

Evaluate the goodness of the fit by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have a χ² value close to 1.0 and randomly distributed residuals around zero.

-

Part 3: Summary of Photophysical Properties

The photophysical properties of pyrene and its derivatives are highly dependent on the solvent environment. While specific, peer-reviewed data for Pyren-2-ol is not as abundant as for its parent compound, the following table summarizes known values for pyrene and related compounds to provide context. The hydroxyl group on Pyren-2-ol is known to increase the quantum yield relative to unsubstituted pyrene.[1]

| Property | Compound | Value | Solvent / Conditions | Reference |

| Quantum Yield (ΦF) | Pyrene | 0.32 | Cyclohexane | |

| Quantum Yield (ΦF) | Pyrene Derivatives | Up to 0.99 | Ethanol | [10] |

| Fluorescence Lifetime (τF) | 1-Hydroxypyrene | ~16.3 ns | Phosphate Buffer | |

| Fluorescence Lifetime (τF) | Pyrenebutanoic Acid | ~90 ns | Tris-acetate Buffer | [4] |

Conclusion

The accurate characterization of the quantum yield and fluorescence lifetime of Pyren-2-ol is fundamental to its application in research and development. The relative method for quantum yield and Time-Correlated Single Photon Counting for lifetime are robust, reliable techniques. By following the detailed protocols outlined in this guide—paying close attention to the selection of standards, prevention of artifacts like the inner-filter effect and pulse pile-up, and rigorous data analysis—researchers can generate high-quality, reproducible data. These photophysical parameters are not merely numbers; they are essential insights into the molecule's behavior, enabling the rational design of novel fluorescent probes, sensors, and advanced materials.

References

-

National Center for Biotechnology Information. 2-Pyrenol. PubChem Compound Database. [Link]

-

Prahl, S. Pyrene. OMLC. [Link]

-

ChemRxiv. Detection of 1-Hydroxypyrene as biomarker for polycyclic aromatic hydrocarbons via cyclodextrin-based systems. [Link]

-

NIST. 2H-Pyran-2-ol, tetrahydro-. NIST Chemistry WebBook. [Link]

-

PicoQuant. Time-Correlated Single Photon Counting. [Link]

-

Mandal, D. et al. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. National Center for Biotechnology Information. [Link]

-

Juskowiak, B. et al. Steady-State Fluorescence and Lifetime Emission Study of pH-Sensitive Probes Based on i-motif Forming Oligonucleotides Single and Double Labeled with Pyrene. MDPI. [Link]

-

Lin, Y. et al. Infrared Spectra of Protonated Pyrene and Its Neutral Counterpart in Solid para-Hydrogen. ACS Publications. [Link]

-

University of Notre Dame. Time-Correlated Single Photon Counting (TCSPC). [Link]

-

Duhamel, J. Quantitative Characterization of Pyrene- Labeled Macromolecules in Solution by Global Analysis of Fluorescence Decays. ResearchGate. [Link]

-

PicoQuant. Time-Correlated Single Photon Counting. [Link]

-

Crippa, P. R. et al. Photophysical properties of pyrene in interaction with the surface of melanin particles. PubMed. [Link]

-

ID Quantique. What is Time Correlated Single Photon Counting?. [Link]

-

Swabian Instruments. Time-Correlated Single Photon Counting (TCSPC). [Link]

-

Geiger, M. W. & Turro, N. J. Pyrene fluorescence lifetime as a probe for oxygen penetration of micelles. PubMed. [Link]

-

ResearchGate. Mean lifetime of pyrene fluorescence, pyr , for PS-PMA-2/PVP in.... [Link]

-

ACS Publications. Review of Pyrene- and Perylene-Based Photocatalysts: Synthesis, Development, and Applications. [Link]

-

ResearchGate. Fundamental photoluminescence properties of pyrene carbonyl compounds through absolute fluorescence quantum yield measurement and density functional theory. [Link]

-

Crawford, A. G. et al. Synthesis of 2‐ and 2,7‐Functionalized Pyrene Derivatives: An Application of Selective C H Borylation. Sci-Hub. [Link]

-

National Center for Biotechnology Information. Pyrene. PubChem Compound Database. [Link]

-

ChemistryViews. Pyreno[2,1-b]furans Synthesized. [Link]

-

ResearchGate. Recent Advances in the Synthesis of 2-Pyrones. [Link]

-

ResearchGate. (PDF) Synthesis and Photophysical Properties of Pyrene-Based Light-Emitting Monomers: Highly Blue Fluorescent Multiply-Conjugated-Shaped Architectures. [Link]

-

MDPI. (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl 2 -Induced Hypoxia. [Link]

-

Shimada, T. et al. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13. National Center for Biotechnology Information. [Link]

Sources

- 1. Buy Pyren-2-ol (EVT-426955) | 78751-58-3 [evitachem.com]

- 2. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 6. sssc.usask.ca [sssc.usask.ca]

- 7. picoquant.com [picoquant.com]

- 8. photon-force.com [photon-force.com]

- 9. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 10. researchgate.net [researchgate.net]

The Ascendancy of Pyren-2-ol Scaffolds: A Technical Guide to Synthesis and Application

Abstract

The pyrene framework, a polycyclic aromatic hydrocarbon, has long captivated chemists due to its unique photophysical properties, including a high fluorescence quantum yield and the formation of excimers. Among its many isomers, Pyren-2-ol and its derivatives have emerged as a particularly versatile class of compounds. The strategic placement of the hydroxyl group at the 2-position provides a reactive handle for a diverse array of chemical modifications, allowing for the fine-tuning of their electronic and photophysical characteristics. This technical guide offers an in-depth exploration of the synthesis of Pyren-2-ol derivatives, delving into the mechanistic intricacies of key synthetic transformations. Furthermore, it provides a comprehensive overview of their applications in cutting-edge fields such as organic light-emitting diodes (OLEDs) and bio-imaging, complete with detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into this promising class of molecules.

Introduction: The Strategic Significance of the Pyren-2-ol Core

Pyrene and its derivatives are renowned for their robust fluorescence and electrochemical properties, making them prime candidates for a wide range of applications in materials science and chemical biology.[1] The functionalization of the pyrene core is a key strategy for modulating these properties. While the 1-, 3-, 6-, and 8-positions are the most electronically active and thus the most common sites for electrophilic substitution, the 2- and 7-positions offer a unique avenue for creating derivatives with distinct electronic and photophysical behaviors.[1]

Pyren-2-ol, in particular, stands out as a critical building block. The hydroxyl group at the 2-position not only influences the electronic landscape of the pyrene ring but also serves as a versatile anchor for the introduction of a wide variety of functional groups through etherification, esterification, and conversion to triflates for cross-coupling reactions. This guide will focus on the synthetic pathways to unlock the potential of this scaffold and its subsequent application.

Synthetic Strategies for Pyren-2-ol Derivatives

The synthesis of functionalized Pyren-2-ol derivatives hinges on the strategic functionalization of the pyrene core. A highly effective and regioselective method to access the 2-position is through the iridium-catalyzed C-H borylation of pyrene.[2] This approach provides a key intermediate, 2-(Bpin)pyrene (Bpin = pinacolborane), which can be readily converted to Pyren-2-ol.[2]

From Pyrene to Pyren-2-ol: The Borylation-Oxidation Pathway

The direct and selective functionalization of pyrene at the 2-position has been a long-standing challenge in synthetic chemistry. The development of iridium-catalyzed C-H borylation has provided an elegant solution.

Caption: Synthesis of Pyren-2-ol via Ir-catalyzed borylation.

Experimental Protocol: Synthesis of 2-(Bpin)pyrene [2]

-

In a glovebox, a Schlenk flask is charged with pyrene (1.0 g, 4.94 mmol), bis(pinacolato)diboron (1.38 g, 5.44 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (40 mg, 0.15 mmol).

-

[{Ir(μ-OMe)(cod)}2] (50 mg, 0.076 mmol) is added.

-

The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

-

Anhydrous n-hexane (20 mL) is added, and the mixture is stirred at 80 °C for 16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/dichloromethane) to afford 2-(Bpin)pyrene as a white solid.

Experimental Protocol: Synthesis of Pyren-2-ol from 2-(Bpin)pyrene [2]

-

To a solution of 2-(Bpin)pyrene (500 mg, 1.52 mmol) in THF (20 mL), an aqueous solution of Oxone (1.87 g, 3.04 mmol in 10 mL of water) is added.

-

The mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched with an aqueous solution of sodium thiosulfate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Pyren-2-ol.

Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity

With Pyren-2-ol in hand, or its precursor 2-bromopyrene, a vast array of derivatives can be accessed through powerful palladium-catalyzed cross-coupling reactions. These methods allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[3] To utilize this reaction, Pyren-2-ol is first converted to its triflate derivative, 2-pyrenyl triflate, which is an excellent electrophilic partner.

Caption: General workflow for Suzuki-Miyaura coupling.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Pyrenyl Triflate [2]

-

A mixture of 2-pyrenyl triflate (100 mg, 0.28 mmol), the corresponding arylboronic acid (0.42 mmol), Pd(PPh₃)₄ (16 mg, 0.014 mmol), and potassium carbonate (116 mg, 0.84 mmol) is placed in a Schlenk tube.

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous 1,4-dioxane (5 mL) and water (1 mL) are added.

-

The reaction mixture is heated at 90 °C for 12 hours.

-

After cooling, the mixture is diluted with water and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The residue is purified by column chromatography on silica gel to afford the 2-arylpyrene derivative.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates.[2] This reaction is particularly valuable for creating a diverse range of 2-aminopyrene derivatives.

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrene [2][5]

-

To a dry Schlenk tube are added 2-bromopyrene (100 mg, 0.36 mmol), the desired amine (0.54 mmol), sodium tert-butoxide (52 mg, 0.54 mmol), Pd₂(dba)₃ (8 mg, 0.009 mmol), and a suitable phosphine ligand (e.g., Xantphos, 10 mg, 0.018 mmol).

-

The tube is evacuated and backfilled with argon.

-

Anhydrous toluene (5 mL) is added.

-

The mixture is heated at 100 °C for 16 hours.

-

After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification by column chromatography yields the desired 2-aminopyrene derivative.

Photophysical Properties of Pyren-2-ol Derivatives

The substitution at the 2-position of the pyrene core significantly influences the photophysical properties of the resulting derivatives. [6]The nature of the substituent (electron-donating or electron-withdrawing) and its conjugation with the pyrene ring dictate the absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime.

Table 1: Photophysical Data of Selected Pyren-2-ol Derivatives

| Derivative | Substituent at 2-position | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| Pyren-2-ol | -OH | ~350 | ~380, 398 | ~0.4 | [2] |

| 2-Methoxypyrene | -OCH₃ | ~352 | ~382, 400 | ~0.5 | [6] |

| 2-(N,N-diethylamino)pyrene | -N(Et)₂ | ~370 | ~420 | ~0.6 | [7] |

| 2-Cyanopyrene | -CN | ~365 | ~390, 410 | ~0.7 | [7] |

| 2-Phenylpyrene | -Ph | ~360 | ~385, 405 | ~0.8 | [2] |

Note: The exact values can vary depending on the solvent and measurement conditions.

Applications of Pyren-2-ol Derivatives

The tunable photophysical properties of Pyren-2-ol derivatives make them highly valuable in various applications, particularly in the development of advanced materials and biological probes.

Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are excellent candidates for emissive materials in OLEDs due to their high fluorescence quantum yields and good thermal stability. [8]By introducing different substituents at the 2-position, the emission color can be tuned across the visible spectrum.

Experimental Protocol: Fabrication of a Simple OLED Device [9][10]

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol.

-

Hole Injection Layer (HIL) Deposition: A thin layer of a hole-injection material, such as PEDOT:PSS, is spin-coated onto the ITO substrate.

-

Emissive Layer (EML) Deposition: A solution of the Pyren-2-ol derivative in a suitable organic solvent (e.g., toluene) is spin-coated on top of the HIL.

-

Electron Transport Layer (ETL) and Cathode Deposition: An electron-transport material (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al) are deposited by thermal evaporation in a high-vacuum chamber.

-

Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.

Caption: Schematic of a typical OLED device structure.

Fluorescent Probes for Bio-imaging

The sensitivity of the pyrene fluorescence to the local environment makes its derivatives excellent fluorescent probes for bio-imaging. [11]Pyren-2-ol derivatives can be designed to target specific cellular compartments or to respond to changes in the cellular microenvironment, such as pH or the presence of specific ions.

Experimental Protocol: Live-Cell Imaging with a Pyren-2-ol Based Probe [12][13]

-

Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture them to the desired confluency.

-

Probe Preparation: Prepare a stock solution of the Pyren-2-ol derivative probe in DMSO. Dilute the stock solution to the final working concentration (typically 1-10 µM) in cell culture medium.

-

Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37 °C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess probe.

-

Imaging: Mount the dish on a fluorescence microscope equipped with the appropriate filters for pyrene excitation and emission. Acquire images using a suitable camera and imaging software.

Conclusion and Future Outlook

Pyren-2-ol and its derivatives represent a class of compounds with immense potential. The synthetic methodologies outlined in this guide, particularly those leveraging palladium-catalyzed cross-coupling reactions, provide a robust platform for the creation of a vast library of functionalized pyrene molecules. The ability to precisely tune their photophysical properties opens up exciting avenues for the development of next-generation OLEDs with enhanced efficiency and color purity. Furthermore, the application of these derivatives as fluorescent probes in biological systems holds great promise for advancing our understanding of cellular processes and for the development of new diagnostic tools. As synthetic techniques continue to evolve and our understanding of the structure-property relationships of these molecules deepens, the impact of Pyren-2-ol derivatives on materials science and biomedical research is set to grow even further.

References

-

Crawford, A. G., Liu, Z., Mkhalid, I. A. I., Thibault, M.-H., Schwarz, N., Alcaraz, G., Steffen, A., Collings, J. C., Batsanov, A. S., Howard, J. A. K., & Marder, T. B. (2012). Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation. Chemistry – A European Journal, 18(16), 5022–5035. [Link]

-

Ji, L., Lorbach, A., Edkins, R. M., & Marder, T. B. (2015). Synthesis and Photophysics of a 2,7-Disubstituted Donor–Acceptor Pyrene Derivative: An Example of the Application of Sequential Ir-Catalyzed C–H Borylation and Substitution Chemistry. The Journal of Organic Chemistry, 80(11), 5658–5665. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Recent Advances in C–H Functionalization of Pyrenes. (2023). MDPI. [Link]

-

Pyrene based materials as fluorescent probes in chemical and biological fields. (n.d.). Royal Society of Chemistry. [Link]

-

Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2021). National Center for Biotechnology Information. [Link]

-

Live cell imaging of bacterial cells: Pyrenoylpyrrole-based fluorescence labeling. (2017). National Center for Biotechnology Information. [Link]

- Zander, M. (1988). The synthesis and fluorescence of N-substituted 1- and 2-aminopyrenes.

-

Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). Wiley Online Library. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2022). MDPI. [Link]

-

Pyrene-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging. (2021). MDPI. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

- 1. Recent Advances in C–H Functionalization of Pyrenes | MDPI [mdpi.com]

- 2. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Photophysical Characterization of Pyren-2-ol

This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in the photophysical characterization of Pyren-2-ol (also known as 2-hydroxypyrene). Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Pyren-2-ol

Pyren-2-ol (C₁₆H₁₀O) is a hydroxylated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) renowned for its unique photophysical properties.[1][2] The pyrene core is characterized by a long fluorescence lifetime and a distinctive vibronic fine structure in its emission spectrum that is highly sensitive to the polarity of its microenvironment.[3][4] The introduction of a hydroxyl group at the 2-position modulates these electronic properties, making Pyren-2-ol a valuable fluorescent probe for investigating biological systems, sensing applications, and material science. Understanding its detailed photophysical behavior is paramount to harnessing its full potential.

This guide outlines the essential sequence for characterizing Pyren-2-ol, from synthesis and purification to the determination of its core photophysical parameters, including absorption, emission, fluorescence quantum yield, and excited-state lifetime.

Synthesis and Purity Assessment

A robust photophysical study begins with a well-characterized, high-purity sample. Impurities, particularly other fluorescent species, can severely compromise experimental results.

Synthesis Pathway

While several synthetic routes exist, a common and efficient method involves the regioselective functionalization of the pyrene core. One such approach is a two-step process:[5]

-

Iridium-Catalyzed Borylation: Pyrene is treated with a boron-containing reagent like bis(pinacolato)diboron in the presence of an iridium catalyst. This reaction selectively introduces a boryl group at the C2 position of the pyrene scaffold.

-

Oxidation: The resulting 2-borylated pyrene intermediate is then oxidized, typically using an oxidizing agent such as hydrogen peroxide (H₂O₂), to yield the final Pyren-2-ol product.[5]

Alternative classical preparations, such as those adapted from the synthesis of pyrene-2-carboxylic acid, can also be modified for this purpose.[6]

Purification and Validation

Following synthesis, the crude product must be rigorously purified, commonly via column chromatography followed by recrystallization. The purity should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and absence of proton-bearing impurities.

-

Mass Spectrometry: To verify the molecular weight (218.25 g/mol ).[1][2]

-

HPLC: To ensure a single, pure species is present.

Core Photophysical Properties

The interaction of Pyren-2-ol with light is defined by a set of key parameters that describe its behavior from excitation to emission.

UV-Visible Absorption

The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to an excited electronic state. For pyrene and its derivatives, the spectrum is characterized by several distinct bands corresponding to π-π* transitions.[7][8] The position and intensity of these bands can be influenced by the substituent and the solvent.[9]

The intensity of absorption is quantified by the molar absorption coefficient (ε), determined using the Beer-Lambert law. Accurate determination of ε is critical for preparing solutions of known concentration and for the subsequent calculation of the fluorescence quantum yield.

Steady-State Fluorescence Emission

Upon absorption of a photon, the excited molecule relaxes to the ground state, partly by emitting a photon. This process is fluorescence.

-

Emission Spectrum: The fluorescence spectrum of Pyren-2-ol, like its parent pyrene, exhibits a characteristic structured emission in non-polar solvents. This vibronic structure arises from transitions from the lowest vibrational level of the first excited singlet state (S₁) to various vibrational levels of the ground state (S₀).

-

Stokes Shift: This is the energy difference (typically expressed in nanometers or wavenumbers) between the lowest energy absorption maximum and the highest energy emission maximum. A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise.

-

Solvatochromism: The hydroxyl group on Pyren-2-ol introduces polarity, making its excited state susceptible to stabilization by polar solvents. This results in a phenomenon known as solvatochromism, where the emission spectrum shifts to longer wavelengths (a red shift) as solvent polarity increases.[10][11] This sensitivity is a key feature that allows Pyren-2-ol to probe its local environment.

Fluorescence Quantum Yield (ΦF)